molecular formula C50H53K3N2O16S4 B1193676 Sulfo-Cyanine7.5 dicarboxylic acid

Sulfo-Cyanine7.5 dicarboxylic acid

Cat. No.: B1193676
M. Wt: 1183.51
InChI Key: SAEKQXMPJWSWIA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine7.5 dicarboxylic acid is a bifunctional near infrared fluorescent dye with two carboxylic acid groups. The reagent is useful as a cross-linker that is NIR emitting. The carboxylic acid groups can be activated by carbodiimide chemistry.

Scientific Research Applications

Biochemical Analysis and Imaging

Sulfo-Cyanine7.5 dicarboxylic acid and its derivatives are extensively utilized in biochemical analysis and imaging due to their unique fluorescent properties. For instance, the orientation of cyanine fluorophores, when terminally attached to DNA via long, flexible tethers, suggests their application in single-molecule FRET experiments. Such studies are crucial for understanding nucleic acid dynamics and interactions at the molecular level. The detailed analysis of sulfoindocarbocyanine fluorophores attached to DNA highlights their potential in fluorescence lifetime measurements and FRET efficiency modulation, indicating the fluorophores' orientation and their interaction with the helix length of DNA. This property is particularly valuable for probing the structure and dynamics of nucleic acids in various biological contexts (Ouellet et al., 2011).

Synthesis and Characterization for Biomedical Applications

The synthesis and characterization of water-soluble cyanine dyes, including those similar to this compound, have been reported for conjugation with peptides. This research has led to the development of dyes with narrow absorption bands and high molar extinction coefficients, emitting in the near-infrared region. Such characteristics make these dyes suitable for the creation of fluorescence resonance energy transfer (FRET) probes. These probes are vital for studying enzymatic hydrolysis in vitro, indicating the potential of Sulfo-Cyanine7.5 derivatives in biomedical research and diagnostic imaging (Martins et al., 2022).

Chemical Synthesis and Catalysis

In chemical synthesis and catalysis, derivatives of this compound have shown promising applications. For example, the introduction of a novel nanosized N-sulfonated Brønsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions represents a significant advancement in green chemistry. This catalyst exhibits excellent catalytic activity, efficiency, and reusability, demonstrating the versatility of sulfonated compounds in facilitating environmentally friendly chemical reactions (Goli-Jolodar et al., 2016).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, studies on the extraction of organic amine impurities within sulfo-1-cyclohexanecarboxylic acid have provided insights into the purification processes of sulfonic acids. This research is pivotal for improving the quality and purity of chemical compounds used in various industrial applications. The optimization of extraction agents and conditions for removing organic amine impurities demonstrates the importance of this compound derivatives in the development of more efficient and effective purification techniques (Wen-jua, 2013).

Properties

Molecular Formula

C50H53K3N2O16S4

Molecular Weight

1183.51

IUPAC Name

tripotassium;3-(5-carboxypentyl)-2-[(2E)-2-[3-[(E)-2-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C50H56N2O16S4.3K/c1-49(2)43(51(24-9-5-7-14-45(53)54)39-20-18-35-37(47(39)49)27-33(69(57,58)59)29-41(35)71(63,64)65)22-16-31-12-11-13-32(26-31)17-23-44-50(3,4)48-38-28-34(70(60,61)62)30-42(72(66,67)68)36(38)19-21-40(48)52(44)25-10-6-8-15-46(55)56;;;/h16-23,26-30H,5-15,24-25H2,1-4H3,(H5-,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68);;;/q;3*+1/p-3

InChI Key

SAEKQXMPJWSWIA-UHFFFAOYSA-K

SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)O)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7.5 dicarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo-Cyanine7.5 dicarboxylic acid
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Sulfo-Cyanine7.5 dicarboxylic acid
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Sulfo-Cyanine7.5 dicarboxylic acid
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Sulfo-Cyanine7.5 dicarboxylic acid
Reactant of Route 5
Sulfo-Cyanine7.5 dicarboxylic acid
Reactant of Route 6
Sulfo-Cyanine7.5 dicarboxylic acid

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